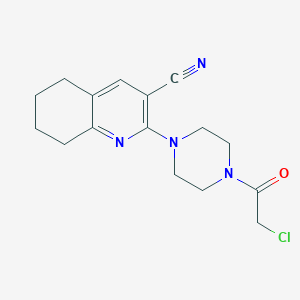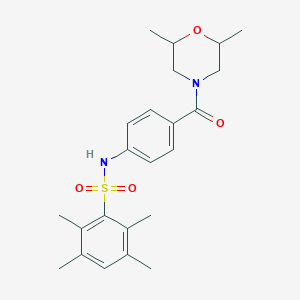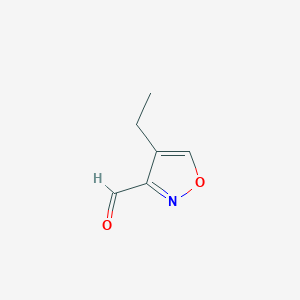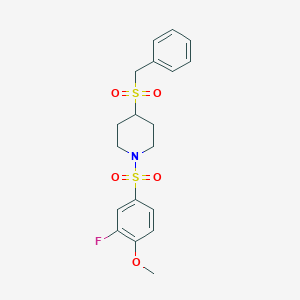![molecular formula C27H27N5O2S B3012183 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866726-92-3](/img/structure/B3012183.png)
3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves the preparation of tricyclic heterocycles, which are significant due to their high affinity for certain receptors. In the first paper, a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding affinity and functional inhibition of serotonin 5-HT6 receptors. The most active compound in the functional assay had an IC50 of 29.0 nM, indicating potent activity . The second paper describes the synthesis of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones with high affinity for the benzodiazepine (BZ) receptor. The leading compound in this series demonstrated activity comparable to known BZ antagonists . These studies highlight the importance of the sulfonyl group and the triazoloquinazolinone core in achieving high receptor affinity.
Molecular Structure Analysis
The molecular structure of compounds like 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is characterized by a tricyclic core that is essential for interaction with target receptors. The presence of a phenylsulfonyl group and specific substituents on the triazoloquinazolinone ring system play a crucial role in determining the binding affinity and selectivity of these compounds. For instance, the substitution of a 3-chlorophenylsulfonyl group and a tetrahydrofuran-2-ylmethyl group resulted in a compound with significant activity in a functional assay . The structural analogs in the second paper also emphasize the importance of the 2-substituent and ring substitution in modifying receptor activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the triazoloquinazolinone core and the introduction of various substituents that modulate the compounds' affinity for their respective receptors. In the first paper, the synthesis route likely involves the formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core followed by sulfonylation and alkylation to introduce the desired substituents . The second paper describes several synthetic routes, including a two-step synthesis starting with an anthranilonitrile and a hydrazide, to prepare the target compounds . These reactions are crucial for the creation of a diverse library of compounds for biological evaluation.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, stability, and overall reactivity of these compounds are influenced by the presence of the sulfonyl group and the nature of the substituents attached to the triazoloquinazolinone core. The high binding affinity and selectivity for the 5-HT6 and BZ receptors suggest that these compounds are likely lipophilic, which is a common characteristic of compounds that can cross the blood-brain barrier and interact with central nervous system receptors .
科学的研究の応用
Synthesis and Structural Analysis
Preparation of Triazoloquinazolinium Betaines
The synthesis of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides by treating 1-methyl-1-(4-methylquinazolin-2-yl)-4-(aryl)thiosemicarbazides with dicyclohexylcarbodiimide (DCC) has been explored. These compounds were further studied using X-ray crystallography to investigate their crystal and molecular structures (Crabb et al., 1999).
Adenosine Receptor Antagonists
The development of 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor (AR) antagonists highlights the structural analysis and synthesis of novel polyheterocyclic compounds. These efforts have led to the discovery of potent and selective A3AR antagonists, contributing significantly to understanding the structure-activity relationships in this chemical family (Burbiel et al., 2016).
Biological Activities
Antimicrobial and Nematicidal Evaluation
A series of 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones have shown significant antimicrobial and nematicidal properties. These compounds were synthesized and evaluated against various bacterial and fungal strains, as well as nematodes, showing promising activity comparable to standard treatments (Reddy et al., 2016).
Anticancer Activity
The synthesis and evaluation of a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity involved the design of compounds meeting essential structural requirements. Some derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, presenting a new avenue for anticancer drug development (Reddy et al., 2015).
Serotonin 5-HT6 Receptor Antagonists
The solution phase parallel synthesis of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines has identified highly active and selective 5-HT(6)R antagonists. These compounds have shown potent antagonistic activity in functional assays and radioligand competitive binding, contributing to the development of selective serotonin receptor modulators (Ivachtchenko et al., 2010).
特性
IUPAC Name |
N-(2-phenylpropyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-18(2)20-13-15-22(16-14-20)35(33,34)27-26-29-25(28-17-19(3)21-9-5-4-6-10-21)23-11-7-8-12-24(23)32(26)31-30-27/h4-16,18-19H,17H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVBRSUIRLHCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3012111.png)

![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)
![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)
![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)